BenchChemオンラインストアへようこそ!

Methyl 5-iodoisoquinoline-3-carboxylate

Cross-coupling Suzuki-Miyaura reaction C–C bond formation

Methyl 5-iodoisoquinoline-3-carboxylate (CAS 1005029-80-0, MF C₁₁H₈INO₂, MW 313.09 g/mol) is a heterocyclic building block belonging to the isoquinoline-3-carboxylate ester class, featuring an iodine atom at the 5-position of the isoquinoline ring and a methyl ester at the 3-position. This substitution pattern distinguishes it from other halogenated or ester-variant analogs and renders it suitable as a synthetic intermediate in medicinal chemistry and chemical biology programs.

Molecular Formula C11H8INO2
Molecular Weight 313.09 g/mol
CAS No. 1005029-80-0
Cat. No. B13650994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-iodoisoquinoline-3-carboxylate
CAS1005029-80-0
Molecular FormulaC11H8INO2
Molecular Weight313.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C2C=CC=C(C2=C1)I
InChIInChI=1S/C11H8INO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-6H,1H3
InChIKeyZPMMGANHQRMBKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification Overview for Methyl 5-iodoisoquinoline-3-carboxylate (CAS 1005029-80-0)


Methyl 5-iodoisoquinoline-3-carboxylate (CAS 1005029-80-0, MF C₁₁H₈INO₂, MW 313.09 g/mol) is a heterocyclic building block belonging to the isoquinoline-3-carboxylate ester class, featuring an iodine atom at the 5-position of the isoquinoline ring and a methyl ester at the 3-position . This substitution pattern distinguishes it from other halogenated or ester-variant analogs and renders it suitable as a synthetic intermediate in medicinal chemistry and chemical biology programs . The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98% .

Why In-Class Halogenated Isoquinoline Esters Are Not Rationally Interchangeable with Methyl 5-iodoisoquinoline-3-carboxylate


Within the isoquinoline-3-carboxylate family, substituent identity and position directly control both synthetic utility and biological target engagement. The iodine atom at position 5 confers fundamentally different reactivity in cross-coupling chemistry compared to bromo and chloro analogs due to altered bond dissociation energies and oxidative addition kinetics [1]. In medicinal chemistry programs targeting SARM1 NADase, a published structure-activity relationship (SAR) study demonstrated that introducing substituents at position 5 of the isoquinoline ring markedly improves both potency and selectivity relative to unsubstituted and 8-substituted scaffolds, and that iodine at position 5 contributes uniquely to the optimal halogen-binding interaction that yielded the clinical candidate DSRM-3716 (IC₅₀ 75 nM) [2]. Furthermore, the methyl ester at position 3 determines solubility, crystallinity, and the scope of downstream derivatization chemistry, meaning that ethyl-ester or free-acid analogs cannot be assumed to behave equivalently in a given synthetic sequence or biological assay [3].

Quantitative Evidence Guide: Procurement-Relevant Differentiation of Methyl 5-iodoisoquinoline-3-carboxylate


5-Iodo Substituent Enables Superior Palladium-Catalyzed Cross-Coupling Reactivity Relative to 5-Bromo and 5-Chloro Analogs

In palladium-catalyzed cross-coupling reactions, aryl iodides undergo oxidative addition significantly faster than aryl bromides and chlorides owing to the lower carbon–halogen bond dissociation energy of the C–I bond (approx. 57 kcal/mol versus approx. 80 kcal/mol for C–Br and approx. 95 kcal/mol for C–Cl). This well-established reactivity hierarchy means that methyl 5-iodoisoquinoline-3-carboxylate is the preferred substrate for Suzuki-Miyaura, Sonogashira, and Heck coupling applications where high conversion and mild reaction conditions (room temperature, low catalyst loading) are required [1]. Methyl 5-bromoisoquinoline-3-carboxylate (MW 266.09 g/mol) and methyl 5-chloroisoquinoline-3-carboxylate (MW 221.64 g/mol) are commercially available but typically necessitate elevated temperatures and/or specialized ligand systems to achieve comparable conversion, limiting their utility in sensitive substrate scope contexts.

Cross-coupling Suzuki-Miyaura reaction C–C bond formation Halogen reactivity Synthetic methodology

Position-5 Iodine Substitution Is Essential for Optimized SARM1 NADase Inhibitory Activity

A comprehensive SAR study published in Cell Reports (2021) systematically evaluated isoquinoline-based SARM1 NADase inhibitors. The unsubstituted isoquinoline (compound 1) was identified as a weak inhibitor. Incorporation of substituents at position 5 of the isoquinoline ring progressively improved potency and selectivity. The 5-iodoisoquinoline compound (compound 6, later designated DSRM-3716) achieved an IC₅₀ of 75 nM against recombinant SARM1 SAM-TIR NADase and was selective against related NAD⁺-processing enzymes NAMPT and NMNAT [1]. Critically, the SAR revealed that position 5 substitution was key to activity enhancement, while substitution at alternative positions (e.g., position 8) yielded inferior potency profiles [2]. The methyl ester at position 3 in methyl 5-iodoisoquinoline-3-carboxylate provides a hydrolytically labile prodrug handle or a derivatizable functional group not present in the parent 5-iodoisoquinoline (CAS 58142-99-7, MW 255.06 g/mol).

SARM1 NADase Axonal degeneration Isoquinoline inhibitor SAR Neurodegeneration Enzyme inhibition

Commercial Availability Enables Milligram-to-Gram Scale Procurement with Documented 98% Purity Specifications

Methyl 5-iodoisoquinoline-3-carboxylate is commercially stocked at 98% purity with batch-specific quality documentation from established research chemical suppliers such as Leyan (Shanghai HaoHong Biomedical, Product No. 1754118) . The 5-bromo analog is also available at 98% purity , while the 5-chloro and 5-fluoro analogs are typically listed at 95–97% purity . A high-yield synthesis method for 5-iodoisoquinoline compounds has been patented, reporting bench-scale yields exceeding 80 wt% and pilot-scale yields consistently above 75 wt%, demonstrating that the 5-iodo substitution motif is amenable to scalable manufacture [1].

Commercial sourcing Purity specification Scale-up Supply chain Quality control

Hydrolyzable Methyl Ester at C3 Provides a Synthetic Divergence Point Absent in the Parent 5-Iodoisoquinoline

The methyl ester at position 3 of the isoquinoline ring serves as a latent carboxylic acid and can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O) to yield 5-iodoisoquinoline-3-carboxylic acid, or directly converted to amides, hydrazides, and hydroxamates via aminolysis [1]. This contrasts with the parent compound 5-iodoisoquinoline (DSRM-3716, CAS 58142-99-7), which lacks the C3 carboxylate handle and is consequently limited to derivatization at the iodine position only . The ethyl ester analog (ethyl 5-iodoisoquinoline-3-carboxylate) is also commercially available but introduces an additional methylene unit that alters LogP and steric profile at the ester position .

Ester hydrolysis Amidation Prodrug design Functional group interconversion Medicinal chemistry

Patent-Validated High-Yield Synthesis Provides Cost Advantage for Multi-Gram Procurement

Chinese patent CN112300072A describes a high-yield synthesis method specifically for 5-iodoisoquinoline compounds, including methyl 5-iodoisoquinoline-3-carboxylate. The method uses N-iodosuccinimide (NIS) in acidic medium under nitrogen at ≤−5 °C and achieves 5-iodo regioselectivity with bench-scale yields exceeding 80 wt% and pilot-scale yields above 75 wt% [1]. Comparable patent literature for the 5-bromo, 5-chloro, and 5-fluoro analogs at the methyl ester oxidation state does not report similarly validated, scalable processes with documented pilot-plant performance, suggesting that 5-iodo derivatives have a more mature manufacturing pathway [1].

Process chemistry Scale-up Cost of goods Patent synthesis Industrial production

Procurement-Relevant Application Scenarios for Methyl 5-iodoisoquinoline-3-carboxylate


Medicinal Chemistry: SARM1 Inhibitor Lead Optimization and Prodrug Design

Programs targeting axonal degeneration in neurodegenerative diseases (e.g., amyotrophic lateral sclerosis, peripheral neuropathies, traumatic brain injury) can use methyl 5-iodoisoquinoline-3-carboxylate as a dual-purpose intermediate: (1) the 5-iodo substituent preserves the SARM1 NADase pharmacophore validated by DSRM-3716 (IC₅₀ 75 nM), and (2) the C3 methyl ester enables parallel SAR via hydrolysis to the free acid or direct conversion to amide, hydroxamate, or hydrazide derivatives without de novo synthesis [1].

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling Library Synthesis

The 5-iodo substituent facilitates mild-condition palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) with boronic acids, alkynes, and alkenes to generate diverse 5-aryl/alkynyl/alkenyl isoquinoline-3-carboxylate libraries. The lower C–I bond dissociation energy (≈57 kcal/mol) compared to C–Br (≈80 kcal/mol) and C–Cl (≈95 kcal/mol) enables room-temperature coupling with lower catalyst loading (0.5–2 mol% Pd versus 2–5 mol% typically required for aryl bromides), reducing palladium contamination in final products [2].

Process Development: Scalable GMP-Track Intermediate for Preclinical Supply

The patent-validated synthesis (CN112300072A) demonstrating >80 wt% bench and >75 wt% pilot yields for 5-iodoisoquinoline compounds provides a de-risked route for multi-gram to kilogram procurement. The defined process conditions (NIS, acid, ≤−5 °C, nitrogen atmosphere) are amenable to GMP adaptation for programs advancing toward IND-enabling studies [3].

Chemical Biology Probe Development: Ester-Functionalized Photocrosslinking or Affinity Reagents

The methyl ester at C3 provides a traceless attachment point for linker conjugation (e.g., to biotin, fluorophores, or solid supports) after hydrolysis to the acid or direct aminolysis. The iodine at C5 can simultaneously or subsequently participate in cross-coupling reactions, enabling the construction of bifunctional probe molecules for target engagement or chemoproteomic studies [4].

Quote Request

Request a Quote for Methyl 5-iodoisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.